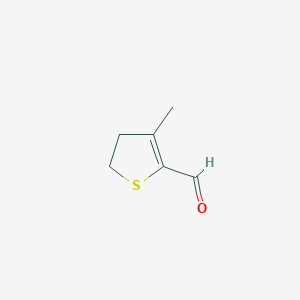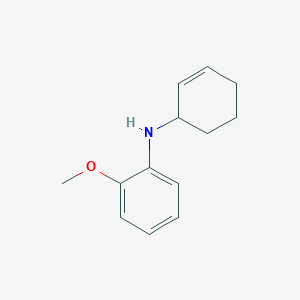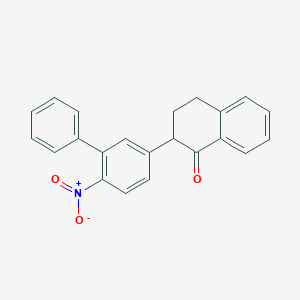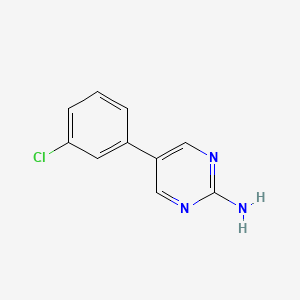
3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7,8-dihydroxy-4-methyl-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7,8-dihydroxy-4-methyl-2H-chromen-2-one is a complex organic compound that features a unique combination of quinoline and chromenone structures
準備方法
The synthesis of 3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7,8-dihydroxy-4-methyl-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the quinoline moiety: This can be achieved through the Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene.
Coupling with chromenone: The quinoline derivative is then coupled with a chromenone derivative through a condensation reaction, often using a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF).
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7,8-dihydroxy-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the chromenone ring can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the quinoline moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the hydroxyl groups, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7,8-dihydroxy-4-methyl-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.
Biology: It is used in research on enzyme inhibition and protein interactions, particularly in the context of signal transduction pathways.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics, where it can be used to develop new materials with specific optical and electronic properties.
作用機序
The mechanism of action of 3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7,8-dihydroxy-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt key biological pathways, leading to therapeutic effects in diseases like cancer.
類似化合物との比較
Similar compounds to 3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7,8-dihydroxy-4-methyl-2H-chromen-2-one include:
3,4-dihydroisoquinolin-1(2H)-one derivatives: These compounds share a similar quinoline structure and are studied for their bioactivity against plant pathogens.
8-Hydroxy-3,4-dihydro-1H-quinolin-2-one: This naturally occurring compound has similar structural features and is isolated from extremophilic organisms.
The uniqueness of this compound lies in its combined quinoline and chromenone structures, which confer distinct chemical and biological properties.
特性
CAS番号 |
919736-43-9 |
|---|---|
分子式 |
C21H19NO5 |
分子量 |
365.4 g/mol |
IUPAC名 |
3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-7,8-dihydroxy-4-methylchromen-2-one |
InChI |
InChI=1S/C21H19NO5/c1-12-14-8-9-17(23)19(25)20(14)27-21(26)15(12)11-18(24)22-10-4-6-13-5-2-3-7-16(13)22/h2-3,5,7-9,23,25H,4,6,10-11H2,1H3 |
InChIキー |
XHMBSDZWORIHHN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2O)O)CC(=O)N3CCCC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2-chlorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14127719.png)





![3-[4-(Methylsulfanyl)butyl]-5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one](/img/structure/B14127750.png)

![(4S,8R,9R,21R)-3,6,6,11,11,18,18,21-octamethyl-5,7,10,12-tetraoxahexacyclo[14.5.1.01,8.04,8.09,14.017,19]docosa-2,14-dien-22-one](/img/structure/B14127759.png)


![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B14127768.png)

